molecular formula C10H8N2O2 B1621332 8-Hydroxyquinoline-2-carboxamide CAS No. 6759-79-1

8-Hydroxyquinoline-2-carboxamide

Cat. No.: B1621332
CAS No.: 6759-79-1
M. Wt: 188.18 g/mol
InChI Key: SDLPADBAAMHWQB-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

8-Hydroxyquinoline-2-carboxamide primarily targets 2-Oxoglutarate (2OG) and iron-dependent oxygenases . These are considered promising therapeutic biotargets for various human diseases . The compound is a broad-spectrum inhibitor of the 2OG oxygenase subfamilies, which include nucleic acid demethylases and γ-butyrobetaine hydroxylase .

Mode of Action

This compound interacts with its targets by inhibiting their function. For instance, it has been validated as a cell-active inhibitor of 2OG-dependent histone lysine demethylases (KDM), specifically the Jumonji domain-containing histone demethylases (JMJD) . It also inhibits the fat mass and obesity-associated protein (FTO), a 2OG-dependent N-methyl nucleic acid demethylase .

Biochemical Pathways

The compound affects the biochemical pathways involving 2OG-dependent enzymes. It is generated from tryptophan via kynurenine and 3-hydroxykynurenine . The production of this compound is effectively blocked by the KMO-inhibitor mNBA .

Pharmacokinetics

It’s worth noting that its relative compound, iox1, suffers from low cell permeability

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of key enzymes, leading to changes in epigenetic processes . For example, it inhibits the function of JMJD and FTO, affecting the demethylation of nucleic acids .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the amount of 8-Hydroxyquinoline-2-carboxylic acid in the regurgitate of Spodoptera larvae was found to be strongly dependent on the tryptophan content of the diet . This suggests that the dietary environment can influence the production and action of the compound.

Properties

IUPAC Name

8-hydroxyquinoline-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c11-10(14)7-5-4-6-2-1-3-8(13)9(6)12-7/h1-5,13H,(H2,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDLPADBAAMHWQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)O)N=C(C=C2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50385314
Record name 8-hydroxyquinoline-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50385314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6759-79-1
Record name 2-Quinolinecarboxamide, 8-hydroxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6759-79-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 8-hydroxyquinoline-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50385314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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